Ptpn2/1-IN-3

Description

Ptpn2/1-IN-3 is a dual inhibitor targeting protein tyrosine phosphatases PTPN2 (PTPN2) and PTPN1 (PTP1B), which are critical regulators of immune signaling and metabolic pathways. PTPN2 modulates key signaling nodes, including JAK-STAT and IFN-γ pathways, making it a therapeutic target in autoimmune diseases, cancer, and diabetes . This compound was developed to enhance immune checkpoint therapy by blocking PTPN2/1-mediated dephosphorylation of STAT1/3/5, thereby amplifying IFN-γ-induced MHC-I/II and PD-L1 expression in tumor cells .

Properties

Molecular Formula |

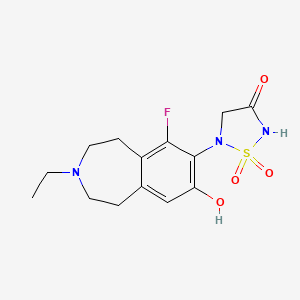

C14H18FN3O4S |

|---|---|

Molecular Weight |

343.38 g/mol |

IUPAC Name |

5-(3-ethyl-6-fluoro-8-hydroxy-1,2,4,5-tetrahydro-3-benzazepin-7-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |

InChI |

InChI=1S/C14H18FN3O4S/c1-2-17-5-3-9-7-11(19)14(13(15)10(9)4-6-17)18-8-12(20)16-23(18,21)22/h7,19H,2-6,8H2,1H3,(H,16,20) |

InChI Key |

CVWLNWLJBZNMAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC2=CC(=C(C(=C2CC1)F)N3CC(=O)NS3(=O)=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ptpn2/1-IN-3 involves structure-based design and in silico modeling. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and the final inhibitor molecule . Specific details about the synthetic routes and reaction conditions are often proprietary and may not be fully disclosed in public literature.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Ptpn2/1-IN-3 primarily undergoes reactions that involve binding to the active sites of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. These reactions are typically characterized by the formation of stable inhibitor-enzyme complexes .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired inhibitor molecule . Reaction conditions are optimized to ensure the stability and activity of the compound.

Major Products: The major product formed from the reactions involving this compound is the inhibitor-enzyme complex, which effectively inhibits the activity of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1 .

Scientific Research Applications

Ptpn2/1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to sensitize resistant melanoma cells to anti-PD-1 immunotherapy, enhancing the effectiveness of immune checkpoint inhibitors .

Mechanism of Action

The mechanism of action of Ptpn2/1-IN-3 involves the inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. By binding to the active sites of these enzymes, the compound prevents their activity, leading to enhanced signaling through pathways such as the JAK/STAT pathway . This results in increased immune cell activation, cytokine production, and tumor growth arrest .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Pharmacological Profiles

Critical Research Findings

- Mechanistic Divergence: Unlike siRNA-mediated PTPN2 knockdown (which broadly amplifies STAT1/3/5 activation), this compound selectively enhances IFN-γ signaling without disrupting baseline STAT activity .

- Therapeutic Synergy: In pancreatic adenocarcinoma (PAAD), this compound’s inhibition of STAT1/EGFR pathways reduces metastasis by 55% in xenograft models, surpassing ABBV-CLS-484’s 35% reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.